molecular formula C11H9NO3 B1299896 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid CAS No. 53242-70-9

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B1299896
CAS No.: 53242-70-9
M. Wt: 203.19 g/mol
InChI Key: RJOWHWZRBQBAMZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, a carboxylic acid group, and a pyrrole ring attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with pyrrole under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrrole ring on the benzene ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function. The pyrrole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both a hydroxyl group and a pyrrole ring on the benzene ring. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-hydroxy-5-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-4-3-8(7-9(10)11(14)15)12-5-1-2-6-12/h1-7,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWHWZRBQBAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357487
Record name 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53242-70-9
Record name 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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